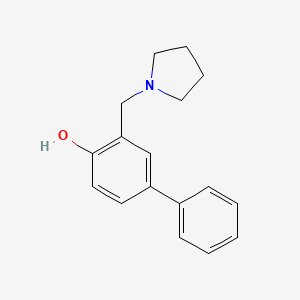

3-Pyrrolidinomethyl-4-hydroxybiphenyl

Description

Chemical Identity and Structural Features 3-Pyrrolidinomethyl-4-hydroxybiphenyl (CAS: 66839-97-2) is a biphenyl derivative with a pyrrolidinomethyl substituent at the meta position and a hydroxyl group at the para position of the biphenyl scaffold. Its IUPAC name is 3-(1-Pyrrolidinylmethyl)(1,1'-biphenyl)-4-ol, and it is also referred to by synonyms such as BRN 0187017 and CID48127 . The compound’s InChIKey (XQJLHCHLQCZANH-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and structural properties, confirming the presence of the pyrrolidine ring and hydroxyl group .

The hydroxyl group at the para position may contribute to hydrogen bonding, while the pyrrolidinomethyl substituent introduces basicity due to the tertiary amine in the pyrrolidine ring.

Properties

CAS No. |

66839-97-2 |

|---|---|

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

4-phenyl-2-(pyrrolidin-1-ylmethyl)phenol |

InChI |

InChI=1S/C17H19NO/c19-17-9-8-15(14-6-2-1-3-7-14)12-16(17)13-18-10-4-5-11-18/h1-3,6-9,12,19H,4-5,10-11,13H2 |

InChI Key |

XQJLHCHLQCZANH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)-[1,1’-biphenyl]-4-ol typically involves the reaction of a biphenyl derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the biphenyl derivative is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)-[1,1’-biphenyl]-4-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The biphenyl structure can be reduced to form a more saturated compound.

Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the biphenyl structure can produce a more saturated biphenyl derivative .

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)-[1,1’-biphenyl]-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The biphenyl structure can also interact with cell membranes, affecting their stability and function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of a biphenyl core, hydroxyl group, and pyrrolidinomethyl substituent. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights

Bioactivity and Binding Potential: The pyrrolidinomethyl group in 3-Pyrrolidinomethyl-4-hydroxybiphenyl may enhance interaction with amine-binding receptors (e.g., GPCRs) compared to 4-hydroxybiphenyl, which lacks this moiety. The hydroxyl group at the para position could mimic phenolic structures seen in antioxidants or estrogenic compounds, but this is speculative without direct pharmacological data.

Solubility and Stability: The hydrochloride salt form likely offers superior solubility in biological systems compared to neutral analogs like 3-methyl-4-hydroxybiphenyl. The pyrrolidine ring’s basicity may stabilize the compound in acidic environments, a feature absent in non-amine-containing biphenyls.

Research Findings and Limitations

Available Data

- The compound is listed in supplier catalogs with identifiers (e.g., CID48127, LS-44502), but peer-reviewed studies on its biological activity or comparative performance are absent in the provided evidence .

- The Beilstein reference (4-20-00-00155) may contain historical data on synthesis or physical properties, but accessibility to this resource is required for further validation.

Critical Knowledge Gaps

- No direct comparative studies on pharmacokinetics, toxicity, or efficacy relative to analogs.

- Structural predictions (e.g., solubility, receptor binding) remain theoretical without experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.